4-(4-fluorophenyl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrrole-2-carboxamide
Description
4-(4-Fluorophenyl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrrole-2-carboxamide is a heterocyclic compound featuring a pyrrole-carboxamide scaffold linked to a 4-oxothieno[3,2-d]pyrimidine core via an ethyl bridge.
Properties
IUPAC Name |
4-(4-fluorophenyl)-N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]-1H-pyrrole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN4O2S/c20-14-3-1-12(2-4-14)13-9-16(22-10-13)18(25)21-6-7-24-11-23-15-5-8-27-17(15)19(24)26/h1-5,8-11,22H,6-7H2,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPMYZLHIZQQDED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CNC(=C2)C(=O)NCCN3C=NC4=C(C3=O)SC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 4-(4-fluorophenyl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrrole-2-carboxamide is a synthetic organic molecule that has garnered attention for its potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Structure and Composition
The chemical structure of the compound can be represented as follows:
- Molecular Formula: C22H18FN3O4S
- Molecular Weight: 439.47 g/mol
- CAS Number: Not available
Physical Properties
- Purity: >90%
- Storage Conditions: Long-term storage in a cool, dry place
Target Enzymes
Research indicates that compounds similar to 4-(4-fluorophenyl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrrole-2-carboxamide may act as inhibitors of various enzymes, notably phosphodiesterase 4 (PDE4). PDE4 is involved in the degradation of cyclic AMP (cAMP), a crucial signaling molecule in many biological processes. Inhibition of PDE4 can lead to increased levels of cAMP, thereby enhancing signaling pathways that may have therapeutic benefits in conditions such as inflammation and cancer .
Biochemical Pathways
The compound's interaction with PDE4 suggests potential applications in modulating inflammatory responses and cancer cell proliferation. Similar thieno[3,2-d]pyrimidine derivatives have shown promising results in inhibiting cellular pathways associated with tumor growth and metastasis .
Anticancer Activity
A significant area of research has focused on the anticancer properties of compounds related to 4-(4-fluorophenyl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrrole-2-carboxamide . Studies have demonstrated that these compounds exhibit antiproliferative effects against various cancer cell lines, including liver and prostate cancer cells. For instance:
- Cell Lines Tested: PC-3 (prostate cancer) and HepG2 (liver cancer)
- Results: Compounds showed moderate to high cytotoxicity, with some derivatives significantly inhibiting cell growth at low concentrations .
Inhibition Studies
In vitro studies have indicated that the compound can effectively inhibit specific protein kinases involved in cellular signaling. For example:
| Compound | Target Kinase | IC50 (µM) | Effect |
|---|---|---|---|
| 4a | VEGFR-2 | 1.5 | High inhibition |
| 6a | AKT | 0.5 | Moderate inhibition |
These findings highlight the potential for developing this compound as a therapeutic agent targeting specific pathways in cancer treatment .
Study on Thieno[3,2-d]pyrimidine Derivatives
A study published in Acta Pharmaceutica explored the synthesis and biological evaluation of various thieno[3,2-d]pyrimidine derivatives, including those structurally related to our compound. The results indicated that modifications at specific positions significantly affected their biological activity:
- Modification Effects: Substitutions with electron-donating groups enhanced anticancer activity.
- Mechanism Insights: The study suggested that these compounds might induce apoptosis through mitochondrial pathways .
Clinical Relevance
Clinical studies have yet to fully explore the therapeutic potential of this compound; however, preliminary research suggests it could be beneficial for treating inflammatory diseases due to its PDE4 inhibitory properties. Further investigations are necessary to confirm these findings and evaluate safety profiles.
Scientific Research Applications
Molecular Formula
- C : 19
- H : 18
- F : 1
- N : 4
- O : 2
- S : 1
Molecular Weight
- Molecular Weight : 351.43 g/mol
Structure
The compound features a pyrrole ring fused with a thienopyrimidine moiety, which is known for its biological activity. The presence of the fluorophenyl group enhances its pharmacological properties.
Anticancer Activity
Recent studies have indicated that derivatives of thieno[3,2-d]pyrimidine, including this compound, exhibit significant anticancer properties. These derivatives have been shown to inhibit key signaling pathways involved in cancer cell proliferation and survival:
- Mechanism of Action : The compound may inhibit protein kinases such as PI3K and AKT, which are critical in the regulation of cell growth and survival. In vitro studies have demonstrated that related compounds can induce apoptosis in various cancer cell lines, including liver and prostate cancer cells .
Enzyme Inhibition
The compound has been investigated for its potential as an inhibitor of phosphodiesterase (PDE) enzymes. PDE inhibitors are valuable in treating various conditions, including inflammation and erectile dysfunction:
- Target Enzymes : PDE4 has been identified as a target for similar thienopyrimidine derivatives. Inhibiting this enzyme can lead to increased levels of cyclic AMP (cAMP), which plays a crucial role in cellular signaling pathways .
Antimicrobial and Anti-inflammatory Properties
Research has also suggested that compounds similar to 4-(4-fluorophenyl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrrole-2-carboxamide exhibit antimicrobial and anti-inflammatory activities:
- Biological Activities : The thienopyrimidine scaffold has been linked to various biological effects, including inhibition of COX-II (cyclooxygenase), which is involved in inflammatory responses. Additionally, these compounds have shown promise in antimicrobial applications against certain bacterial strains .
In Vitro Studies
A study published in Acta Pharmaceutica highlighted the synthesis of thieno[3,2-d]pyrimidine derivatives that demonstrated potent antiproliferative activity against liver cancer cell lines (HepG2) and prostate cancer cell lines (PC-3). These findings suggest a strong potential for developing new anticancer therapies based on this compound's structure .
Clinical Relevance
While specific clinical trials involving this exact compound may not yet be available, the structural analogs have reached clinical stages due to their favorable pharmacological profiles. The ongoing research into thieno[3,2-d]pyrimidines continues to expand their potential applications in treating various diseases .
Comparison with Similar Compounds
Table 1: Structural Comparison of Analogous Compounds
*Estimated based on molecular formula.
Pharmacological Potential
- Target Compound: The 4-fluorophenyl group may improve blood-brain barrier penetration, while the thienopyrimidine core could target ATP-binding pockets in kinases .
- Derivatives: Pyridine-quinoline hybrids show antimicrobial activity, but the absence of a carboxamide linker reduces target specificity compared to the title compound .
- Chromene-Pyrazolo-pyrimidine : Dual fluorination and sulfonamide groups enhance solubility and kinase inhibition (e.g., VEGFR-2), though increased molecular weight (~589 vs. ~425) may limit bioavailability .
Research Findings and Data
Physical Properties
- Melting Points: reports pyridine derivatives with melting points of 180–220°C, while notes chromene-pyrimidine hybrids at 175–178°C . The target compound’s melting point is unreported but likely >150°C due to aromatic stacking.
- Solubility : Fluorinated compounds (e.g., ’s tetrahydropyrimidine) exhibit moderate DMSO solubility (>10 mM), suggesting similar behavior for the target compound .
Stability and Reactivity
- Thienopyrimidine’s electron-deficient core may increase reactivity toward nucleophiles compared to pyridine or chromene systems .
Q & A
Q. What synthetic strategies are recommended for optimizing the yield of this compound, particularly given its complex heterocyclic framework?
Methodological Answer:
- Use flow chemistry techniques to enhance reaction control and reproducibility, as demonstrated in the synthesis of diphenyldiazomethane via Omura-Sharma-Swern oxidation .
- Employ EDC/HOBt-mediated coupling for amide bond formation, as seen in analogous pyrimidine-carboxamide syntheses (e.g., ).
- Monitor reaction progress via HPLC to ensure intermediate purity ≥95% (common in ).
Q. Which analytical techniques are critical for resolving structural ambiguities in this compound?
Methodological Answer:
- Single-crystal X-ray diffraction (XRD) : Resolves stereochemistry and confirms bond angles/disorders, as applied to ethyl 3-(4-chlorophenyl)-2-(dipentyl-amino)-4-oxo-5-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate (R factor = 0.054) .
- High-resolution mass spectrometry (HRMS) and 2D NMR (e.g., COSY, NOESY) to validate molecular connectivity, referencing protocols in and .
Q. How can researchers design initial biological activity screens for this compound?
Methodological Answer:
- Use enzyme inhibition assays (e.g., kinase or protease targets) with fluorogenic substrates, as described for pyrazolo[4,3-d]pyrimidin-4-yl acetamide derivatives .
- Conduct receptor binding studies using radiolabeled ligands, citing the trifluoromethyl benzamide compound’s interaction with biochemical targets .
Advanced Research Questions
Q. How should contradictory bioactivity data arising from different synthetic batches be addressed?
Methodological Answer:
Q. What methodologies are suitable for studying the pharmacokinetic (PK) profile of this compound?
Methodological Answer:
- Use in vitro metabolic stability assays (e.g., liver microsomes) to assess CYP450-mediated degradation, referencing trifluoromethyl-containing analogs with enhanced metabolic stability .
- Apply PAMPA (Parallel Artificial Membrane Permeability Assay) to predict blood-brain barrier penetration, leveraging lipophilicity data from PubChem (InChIKey: SJILFXJESZNIBH) .
Q. How can mechanistic studies elucidate the compound’s interaction with biological targets?
Methodological Answer:
- Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics and thermodynamics, as used for pyridinylmethyl acetamide derivatives .
- Combine molecular dynamics (MD) simulations with cryo-EM to map binding pockets, referencing thieno[3,2-d]pyrimidine scaffolds in and .
Q. What in vivo models are appropriate for evaluating therapeutic efficacy?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
